molecular formula C23H21ClN2O4S B2438045 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 877637-61-1

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Katalognummer: B2438045
CAS-Nummer: 877637-61-1
Molekulargewicht: 456.94
InChI-Schlüssel: VBEUHQGJOSFXBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-15-8-11-25-22(26-15)31-14-18-12-19(27)20(13-29-18)30-21(28)23(9-2-3-10-23)16-4-6-17(24)7-5-16/h4-8,11-13H,2-3,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUHQGJOSFXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic molecule notable for its diverse biological activities. It contains multiple functional groups, including a pyrimidine ring and a pyranone moiety, which contribute to its potential pharmacological properties. The molecular formula of this compound is C21H22ClN2O4SC_{21}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 418.5 g/mol.

Anticancer Properties

Research indicates that derivatives of pyran, including those similar to the target compound, exhibit significant anticancer activity . For instance, studies have shown that certain pyran derivatives can inhibit cancer cell proliferation effectively. The IC50 values for some compounds in this class have been reported as low as 0.25 µM against various cancer cell lines, including HCT-116 and UACC-62 .

Table 1: Cytotoxicity of Pyran Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT-1160.25
Compound BUACC-620.29
Compound CMDA-MB-4350.34
Compound DNCI-H4600.36

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thioether and chlorophenyl groups may enhance this activity by facilitating interactions with microbial targets.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition . Pyran derivatives have been linked to the inhibition of enzymes such as cyclooxygenase (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation . The thioether linkage is particularly relevant for binding at active sites on these enzymes.

Case Studies

  • Anticancer Activity Study : A study on the anticancer effects of various pyran derivatives found that those with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts. This was attributed to improved interaction with cellular targets involved in tumor growth .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of compounds similar to the target structure, revealing that modifications to the pyran ring significantly enhanced activity against specific bacterial strains, highlighting the importance of structural optimization in drug design .

The mechanism by which 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate exerts its biological effects likely involves:

  • Binding to Enzymes : The thioether and pyrimidine moieties may facilitate binding to enzyme active sites, modulating their activity.
  • Cell Membrane Interaction : The lipophilic nature of the chlorophenyl group may enhance membrane permeability, allowing for better cellular uptake.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodology: Optimize reaction conditions (e.g., solvent polarity, temperature control, and catalysts like triethylamine or palladium complexes) to minimize side reactions. For example, highlights the use of continuous flow reactors for scaled-up synthesis to improve yield and purity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) is recommended .
  • Key Data:

ParameterOptimal Condition
SolventDMF or DCM
Temperature60–80°C
CatalystPd(PPh₃)₄ (for coupling steps)

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology: Use a combination of ¹H/¹³C NMR (to confirm substituent connectivity), FT-IR (to identify carbonyl and thioether groups), and HRMS (for molecular weight validation). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, while HPLC-MS monitors purity (>95%) .

Q. How does the 4-chlorophenyl group influence the compound’s physicochemical properties?

  • Methodology: Compare analogs (e.g., from ) with substituents like fluorine or bromine. The chloro group enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking with biological targets, as observed in docking studies .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Methodology:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Impurity Analysis: Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thioethers) that may interfere with bioactivity .
    • Case Study: A 2023 study ( ) reported IC₅₀ = 2.5 µM against breast cancer cells, while a 2024 study noted reduced potency (IC₅₀ = 15 µM). The discrepancy was traced to differences in serum concentration (10% vs. 5% FBS) in cell culture media.

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

  • Methodology:

  • Co-crystallization: Add small-molecule additives (e.g., triethylammonium acetate) to stabilize crystal packing.
  • Temperature Gradients: Slow cooling from 40°C to 4°C promotes ordered lattice formation, as demonstrated in for related pyrimidine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.